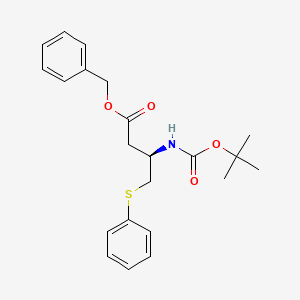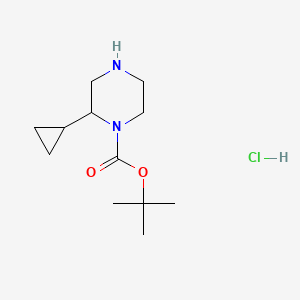
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2-cyclopropylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the development of drugs for various therapeutic areas, including central nervous system disorders and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
- tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
Uniqueness
tert-Butyl 2-cyclopropylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the cyclopropyl group and the tert-butyl ester moiety. These features confer distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 2-cyclopropylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
IWLRVCHGQOJXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)
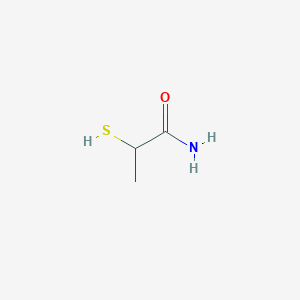
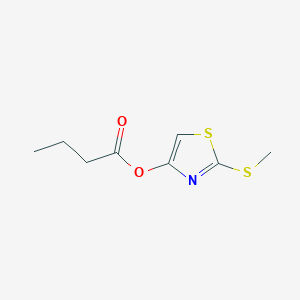
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
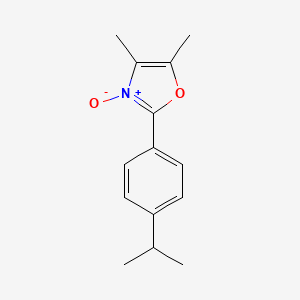
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
